Pinoresinol diglucoside

Pharmacokinetics ADME Plasma Protein Binding

Select Pinoresinol diglucoside for research requiring the glycosylated lignan form. Its diglucoside structure yields distinct ADME—lower plasma protein binding (45% vs 89% aglycone) and altered permeability—precluding aglycone substitution. Certified ≥98% HPLC purity with CoA ensures reliable quantification in Eucommia ulmoides assays and reproducible cardiovascular pharmacology studies.

Molecular Formula C32H42O16
Molecular Weight 682.7 g/mol
CAS No. 63902-38-5
Cat. No. B1678389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinoresinol diglucoside
CAS63902-38-5
Synonyms(+)-Pinoresinol di-O-β-D-glucopyranoside, Pinoresinol diglucoside
Molecular FormulaC32H42O16
Molecular Weight682.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1
InChIKeyZJSJQWDXAYNLNS-FUPWJLLWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pinoresinol Diglucoside (CAS 63902-38-5): Baseline Overview for Scientific Procurement and Selection


Pinoresinol diglucoside (PDG, CAS 63902-38-5, C32H42O16, MW 682.67) is a lignan diglucoside primarily isolated from Eucommia ulmoides Oliv. (Duzhong), a traditional Chinese medicinal plant clinically recognized for antihypertensive applications [1]. Unlike its aglycone counterpart pinoresinol (PINL), PDG features two glucose moieties attached to the parent lignan skeleton, which fundamentally alters its pharmacokinetic behavior, solubility profile, and biological accessibility [2]. This compound is commercially available as analytical reference standards and research-grade material, typically with HPLC purity specifications ranging from ≥95% to >98% from multiple vendors .

Why Pinoresinol Diglucoside (CAS 63902-38-5) Cannot Be Interchanged with Aglycone Analogs for Scientific Applications


Pinoresinol diglucoside (PDG) and its aglycone counterpart pinoresinol (PINL) exhibit fundamentally divergent ADME properties that preclude generic substitution in experimental settings. The diglucoside modification substantially reduces plasma protein binding (PDG: 45.21% vs. PINL: 89.03% in human plasma) and alters metabolic stability (t1/2 in human liver microsomes: PDG 1004.8 min vs. PINL 1509.5 min), leading to distinct pharmacokinetic trajectories in vivo [1]. Furthermore, the presence of glucosyl groups directly impacts permeability across biological membranes, with PINL demonstrating higher permeability than PDG (p < 0.05 in PAMPA assays), indicating that these compounds exhibit fundamentally different absorption and distribution characteristics [1]. These molecular differences translate into quantifiably distinct biological effects: PINL demonstrates more pronounced vasorelaxant effects than PDG in isolated aortic ring preparations, whereas their combination produces significantly enhanced effects compared to either single component alone (p < 0.05) [1]. Consequently, researchers cannot assume functional equivalence between PDG and its deglucosylated analogs; experimental reproducibility and data interpretation depend critically on selecting the appropriate molecular form for the specific research question.

Pinoresinol Diglucoside (CAS 63902-38-5) Quantitative Comparative Evidence Guide


Plasma Protein Binding: Pinoresinol Diglucoside vs. Pinoresinol Aglycone

Pinoresinol diglucoside (PDG) exhibits substantially lower plasma protein binding compared to its aglycone counterpart pinoresinol (PINL), indicating higher free fraction availability for distribution and target engagement. In human plasma, the average binding rate was 45.21% for PDG versus 89.03% for PINL [1]. This difference is attributable to the presence of two glucose moieties, which increase hydrophilicity and reduce non-specific protein adhesion.

Pharmacokinetics ADME Plasma Protein Binding

Metabolic Stability: Pinoresinol Diglucoside vs. Pinoresinol in Human Liver Microsomes

Pinoresinol diglucoside (PDG) demonstrates a shorter half-life in human liver microsomes compared to pinoresinol (PINL), indicating more rapid hepatic metabolism of the diglucoside form. The measured t1/2 values were 1004.8 min for PDG and 1509.5 min for PINL [1]. Both compounds exhibited low overall metabolic rates, but the presence of glucosyl groups in PDG provides additional cleavage sites for β-glucosidases and other metabolic enzymes, contributing to accelerated degradation relative to the aglycone.

Drug Metabolism Liver Microsomes In Vitro Stability

In Vivo Pharmacokinetics: Differential Elimination and Excretion Profiles

In vivo pharmacokinetic studies in rats revealed distinct elimination and excretion profiles between pinoresinol diglucoside (PDG) and pinoresinol (PINL). PINL was eliminated less quickly than PDG from rat plasma, and its cumulative urinary excretion was substantially lower than that of PDG [1]. These findings are consistent with the higher hydrophilicity and lower plasma protein binding of PDG, which collectively facilitate more rapid renal clearance of the diglucoside form.

In Vivo Pharmacokinetics Drug Elimination Urinary Excretion

Vasorelaxant Activity: Aglycone vs. Diglucoside Comparison

Direct comparison of vasorelaxant effects on phenylephrine-induced contraction of isolated rat aortic rings revealed that pinoresinol (PINL) produced more obvious vasorelaxation than its diglucoside counterpart (PDG). Both compounds exhibited concentration-dependent vasorelaxation, but the magnitude of effect was greater for the aglycone form. Notably, the combination of PINL and PDG produced significantly enhanced vasorelaxant effects compared to either single component alone (p < 0.05) [1].

Vascular Pharmacology Vasorelaxation Antihypertensive

Analytical Reference Standard Purity Specifications Across Commercial Suppliers

Pinoresinol diglucoside is commercially available as an analytical reference standard from multiple vendors with quantifiable purity specifications. Commercially offered purities include ≥95% (HPLC) from TCI , ≥98% (HPLC) from Sigma-Aldrich, MedChemExpress, Aladdin, and other suppliers , and up to 99.90% from specialized manufacturers . The Sigma-Aldrich phyproof Reference Substance is designated as a primary reference standard with certified absolute purity accounting for chromatographic purity, water content, residual solvents, and inorganic impurities .

Analytical Chemistry Quality Control Reference Standards

Pinoresinol Diglucoside (CAS 63902-38-5): Evidence-Based Application Scenarios for Research and Industrial Use


Analytical Method Development and Validation: HPLC Quantification of Plant-Derived Lignans

Pinoresinol diglucoside serves as a validated analytical reference standard for HPLC-based quantification of lignan content in Eucommia ulmoides-derived products and botanical formulations. Established HPLC methods demonstrate excellent linearity (r² = 0.9994) for PDG quantification with average recovery of 97.80% and RSD of 1.73% [1]. The compound is used as a chromatographic marker in Chinese Pharmacopoeia monographs for Duzhong-containing preparations [2]. For analytical laboratories, selecting a supplier that provides a Certificate of Analysis with absolute purity determination (including water content and residual solvent assessment) is essential for robust method validation and inter-laboratory reproducibility [3].

Cardiovascular Pharmacology: PDG as a Reference Compound in Antihypertensive and Cardioprotective Studies

PDG has been validated in peer-reviewed studies as an active compound with documented antihypertensive and cardioprotective properties. In a pressure overload-induced cardiac hypertrophy rat model, PDG administered intraperitoneally at doses of 2.5, 5.0, and 7.5 mg/kg/day prevented cardiac histomorphology damage, reduced hypertrophic biomarker upregulation, and inhibited fibrosis and inflammation via AKT/mTOR/NF-κB signaling modulation [1]. Additionally, in an oxLDL-induced endothelial dysfunction model using human umbilical vein endothelial cells (HUVECs), PDG abolished oxLDL-induced ROS and MDA production, prevented apoptosis, and preserved NO production and eNOS expression [2]. These established models and outcomes provide a benchmark for comparative pharmacology studies involving novel cardiovascular agents.

Pharmacokinetic and ADME Studies Requiring a Glycosylated Natural Product Probe

For studies investigating the role of glycosylation in natural product ADME behavior, PDG and its aglycone PINL constitute a well-characterized comparator pair with published quantitative ADME data. The pair has been systematically evaluated for kinetic solubility (both >100 μM in PBS, pH 7.4), permeability (PAMPA Peff: PINL > PDG, p < 0.05), plasma protein binding (human plasma: PDG 45.21% vs. PINL 89.03%), and metabolic stability in human liver microsomes (t1/2: PDG 1004.8 min vs. PINL 1509.5 min) [1]. This comprehensive ADME dataset makes PDG an ideal probe compound for studies examining how glycosylation modulates the absorption, distribution, metabolism, and excretion of lignan-class natural products, and provides a reference point for evaluating novel glycosylated derivatives.

Endothelial Cell Biology: Oxidative Stress and Inflammatory Pathway Research

PDG has been established as an effective agent for protecting endothelial cells from oxidative injury, with well-documented effects on specific molecular pathways. In HUVECs exposed to oxLDL, PDG treatment abolished ROS and MDA production, prevented apoptosis, downregulated LOX-1 and ICAM-1 expression, and inhibited p38MAPK/NF-κB signaling activation while preserving SOD activity, eNOS expression, and NO production [1]. These reproducible, pathway-specific effects position PDG as a reliable positive control or reference compound for studies investigating endothelial protection, vascular inflammation, and atherosclerosis-related mechanisms. The compound's performance in this model provides a benchmark for screening and comparing novel endothelial-protective agents.

Quote Request

Request a Quote for Pinoresinol diglucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.